REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[N-:4]=[C:5]=[O:6].[C:7]1([CH2:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N(C=O)C1C=CC=CC=1>>[CH3:13][C:7]1[C:8]([N:4]=[C:5]=[O:6])=[CH:9][C:10]([N:1]=[C:2]=[O:3])=[CH:11][CH:12]=1 |f:0.1.2|
|
Name
|
addition compound
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polysiloxane polyalkylene glycol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenylmethane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[N-]=C=O.C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[N-:4]=[C:5]=[O:6].[C:7]1([CH2:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N(C=O)C1C=CC=CC=1>>[CH3:13][C:7]1[C:8]([N:4]=[C:5]=[O:6])=[CH:9][C:10]([N:1]=[C:2]=[O:3])=[CH:11][CH:12]=1 |f:0.1.2|
|
Name
|
addition compound
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polysiloxane polyalkylene glycol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenylmethane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[N-]=C=O.C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[N-:4]=[C:5]=[O:6].[C:7]1([CH2:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N(C=O)C1C=CC=CC=1>>[CH3:13][C:7]1[C:8]([N:4]=[C:5]=[O:6])=[CH:9][C:10]([N:1]=[C:2]=[O:3])=[CH:11][CH:12]=1 |f:0.1.2|
|
Name
|
addition compound
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polysiloxane polyalkylene glycol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenylmethane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[N-]=C=O.C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |